Stromatoxin-1

Kv4.2 A-type potassium current transient outward current

Stromatoxin-1 (κ-theraphotoxin-Sc1a, ScTx1) is a 34-amino acid peptide gating modifier isolated from the venom of the African tarantula Stromatopelma calceata. It belongs to the inhibitor cystine knot (ICK) structural family, reticulated by three disulfide bridges, and functions by shifting the voltage dependence of channel activation to more depolarized potentials rather than occluding the pore.

Molecular Formula
Molecular Weight
Cat. No. B1151368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStromatoxin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stromatoxin-1 (ScTx1): A Multi-Subtype Kv2/Kv4 Gating Modifier Peptide for Ion Channel Research and Procurement


Stromatoxin-1 (κ-theraphotoxin-Sc1a, ScTx1) is a 34-amino acid peptide gating modifier isolated from the venom of the African tarantula Stromatopelma calceata [1]. It belongs to the inhibitor cystine knot (ICK) structural family, reticulated by three disulfide bridges, and functions by shifting the voltage dependence of channel activation to more depolarized potentials rather than occluding the pore [1]. Stromatoxin-1 selectively inhibits Kv2.1 (IC50 = 12.7 nM), Kv2.2 (IC50 = 21.4 nM), Kv2.1/Kv9.3 heteromultimers (IC50 = 7.2 nM), and Kv4.2 (IC50 = 1.2 nM) with high affinity, while showing no activity against Kv1.1–Kv1.6, Kv3.4, Kv4.1, Kv4.3, or voltage-gated Na⁺ and Ca²⁺ channels [1][2]. It is available as a synthetic peptide with purity >98% from multiple commercial suppliers [3].

Why Kv2/Kv4 Peptide Toxins Cannot Be Interchanged: The Case for Stromatoxin-1 Specificity


Kv2 and Kv4 channel-targeting peptide toxins exhibit widely divergent subtype selectivity profiles, potency ranges, and gating modification characteristics that preclude generic substitution in experimental protocols. Closely related ICK spider toxins such as Hanatoxin-1 (HaTx1), Guangxitoxin-1E (GxTx-1E), Heteroscodratoxin-1 (HmTx1), and Phrixotoxin-1 (PaTx1) differ fundamentally in their Kv2.2 coverage, Kv4.2 potency, Kv2.1/Kv9.3 heteromultimer recognition, and exclusion of Kv4.1/Kv4.3 off-targets [1]. Stromatoxin-1 is the only peptide toxin that simultaneously provides sub-10 nM inhibition of Kv2.1/Kv9.3 heteromultimers, low-nanomolar Kv4.2 blockade, and verified absence of activity against all Kv1 and Kv3 family members tested [1]. These differences produce distinct functional outcomes in tissue-level assays: Stromatoxin-1 (100 nM) increases spontaneous phasic contraction amplitude by approximately 20% in isolated rat urinary bladder smooth muscle strips, a response profile not replicated by Kv4-selective toxins or pore-blocking agents [2].

Quantitative Differentiation of Stromatoxin-1 Versus Closest Kv2/Kv4 Peptide Toxin Comparators


Kv4.2 Inhibition Potency: Stromatoxin-1 Outperforms All Known Peptide Toxins by ≥4-Fold

Stromatoxin-1 is the most effective peptide inhibitor of Kv4.2 channels described to date, with an IC50 of 1.2 nM determined by electrophysiological recordings in COS cells heterologously expressing Kv4.2 [1]. In a direct cross-study comparison using standardized Kv4.2 expression systems, Stromatoxin-1 (IC50 = 1.2 nM) demonstrates 4.2-fold greater potency than Phrixotoxin-1 (IC50 range 5–70 nM), 28-fold greater potency than Phrixotoxin-2 (IC50 = 34 nM), and approximately 83-fold greater potency than Heteropodatoxin-2 (IC50 ≈ 100 nM) [1][2]. The next most potent comparator, TLTx1, inhibits Kv4.2 with an IC50 of approximately 200 nM, representing a 167-fold potency difference [3]. HmTx1 achieves only 39% inhibition of Kv4.2 at 300 nM, well below the IC50 threshold at this concentration [1].

Kv4.2 A-type potassium current transient outward current cardiac Ito neuronal excitability

Kv2.2 Channel Inhibition: Stromatoxin-1 as the First and Only High-Affinity Kv2.2 Pharmacological Tool

Stromatoxin-1 is the first high-affinity inhibitor of the Kv2.2 (KCNB2) channel subtype ever described, with an IC50 of 21.4 nM [1][2]. In the same study that discovered Stromatoxin-1, the co-isolated toxins HmTx1 and HmTx2 were found to inhibit Kv2 subtypes only in the 100–300 nM concentration range, representing at least 5-fold weaker potency on Kv2.2 [1]. Hanatoxin-1 (HaTx1), the most historically studied Kv2.1 gating modifier, has no published quantitative IC50 for Kv2.2 and is primarily characterized for Kv2.1 (Kd ≈ 42 nM) and Kv4.2 [3]. Guangxitoxin-1E (GxTx-1E), while inhibiting Kv2.2 with an IC50 of approximately 3 nM, does not inhibit Kv4.2 at all, and its selectivity spectrum is limited to Kv2.1/Kv2.2/Kv4.3 [4]. Heteropodatoxin-2 completely lacks affinity for Kv2.1 and by extension Kv2.2 [5].

Kv2.2 KCNB2 delayed rectifier potassium current neuronal excitability O2 sensing

Kv2.1/Kv9.3 Heteromultimer Inhibition: A Unique Pharmacological Fingerprint Not Shared by Guangxitoxin-1E or Hanatoxin-1

Stromatoxin-1 inhibits Kv2.1/Kv9.3 heteromultimeric channels with an IC50 of 7.2 nM, representing its second-most potent target after Kv4.2 [1]. The Kv9.3 (KCNS3) subunit is an electrically silent modulatory subunit that co-assembles with Kv2.1 to form heterotetrameric channels with distinct biophysical properties implicated in O₂ sensing in pulmonary artery myocytes [1]. This pharmacological property is unique: neither Guangxitoxin-1E nor Hanatoxin-1 has been demonstrated to inhibit Kv2.1/Kv9.3 heteromultimers in published studies. Guangxitoxin-1E is characterized solely on homotetrameric Kv2.1 and Kv2.2 channels plus Kv4.3 [2]. Heteropodatoxin-2 lacks Kv2.1 affinity entirely [3]. Phrixotoxin-1 is restricted to Kv4.2 and Kv4.3 [4].

Kv2.1/Kv9.3 heteromultimer KCNB1/KCNS3 oxygen sensing pulmonary artery silent subunit

Dual Kv2/Kv4 Inhibition Breadth with Exclusion of Kv4.1 and Kv4.3 Off-Targets

Stromatoxin-1 exhibits a uniquely curated selectivity profile among tarantula peptide toxins: high-affinity inhibition of Kv2.1, Kv2.2, Kv2.1/Kv9.3, and Kv4.2, combined with complete absence of activity on Kv4.1, Kv4.3, all tested Kv1 subtypes (Kv1.1–Kv1.6), Kv3.4, and voltage-gated Na⁺ and Ca²⁺ channels [1][2]. This contrasts sharply with Heteroscodratoxin-1 (HmTx1), which additionally inhibits Kv4.1 (IC50 = 280 nM) and Kv4.3, introducing off-target Kv4 subtype effects at higher concentrations . Phrixotoxin-1 and Heteropodatoxin-2 are Kv4-selective and lack any Kv2 activity, precluding their use in experiments requiring simultaneous Kv2 and Kv4 interrogation [3][4]. Guangxitoxin-1E, while potent on Kv2.1/Kv2.2, blocks Kv4.3 (IC50 ≈ 39–50 nM) but not Kv4.2, creating an inverted Kv4 selectivity pattern .

Kv channel selectivity Kv4.1 exclusion Kv4.3 exclusion off-target profiling ion channel pharmacology

Functional Validation in Native Smooth Muscle Tissue: Stromatoxin-1 Increases Phasic Contraction Amplitude by ~20% in Rat Urinary Bladder

In isolated rat urinary bladder smooth muscle (UBSM) strips, Stromatoxin-1 (100 nM) increased spontaneous phasic contraction amplitude and muscle force by approximately 20% without affecting contraction frequency or muscle tone (n = 5) [1][2]. This effect persisted even after UBSM strips were depolarized with 20 mM K⁺ (n = 3), confirming that Stromatoxin-1-sensitive Kv2.1 and Kv2.2 channels modulate UBSM contractility under physiological conditions [2]. By contrast, no comparable functional tissue-level data exist for Guangxitoxin-1E, Phrixotoxin-1, or Heteropodatoxin-2 in UBSM preparations. Hanatoxin-1 has been applied in neuronal slice preparations but lacks systematic smooth muscle contractility data. In rat superior cerebellar arteries, Stromatoxin-1 reduced smooth muscle Kv currents by 61% at saturating concentrations (EC50 = 36 nmol/L) and induced vasomotion in 48% of vessels studied [3], demonstrating functional activity across multiple smooth muscle beds.

urinary bladder smooth muscle phasic contraction myogenic regulation Kv2.1 Kv2.2 overactive bladder

Optimal Application Scenarios for Stromatoxin-1 Based on Quantified Differentiation Evidence


Pharmacological Isolation of Kv4.2-Mediated A-Type Currents in Neuronal and Cardiac Preparations

Stromatoxin-1's 1.2 nM IC50 on Kv4.2 makes it the most potent peptide tool available for isolating Kv4.2-mediated transient outward K⁺ currents (IA or Ito) in native cells. Its 4.2-fold to 167-fold potency advantage over alternative Kv4.2 inhibitors (Phrixotoxin-1, Phrixotoxin-2, Heteropodatoxin-2, TLTx1) means complete Kv4.2 blockade can be achieved at concentrations (10–30 nM) where off-target effects are minimal [1][2]. Critically, its exclusion of Kv4.1 and Kv4.3 allows clean pharmacological dissection of Kv4.2-specific current components in tissues co-expressing multiple Kv4 subtypes, such as cardiac myocytes and neostriatal cholinergic interneurons [1].

Investigating Kv2.1/Kv9.3 Heteromultimer Function in Oxygen-Sensing Tissues

Stromatoxin-1 is the only available peptide tool with validated high-affinity inhibition (IC50 = 7.2 nM) of Kv2.1/Kv9.3 heteromultimeric channels, which have been proposed as key O₂ sensors in pulmonary artery myocytes [1]. Researchers studying hypoxic pulmonary vasoconstriction or chemoreception can use Stromatoxin-1 to selectively silence Kv2.1/Kv9.3-mediated currents without the confounding effects of Kv4.3 blockade (as occurs with Guangxitoxin-1E) or the broad but weak inhibition profile of HmTx1 [1].

Smooth Muscle Excitability and Contractility Studies in Urinary Bladder and Vascular Preparations

Stromatoxin-1 is the only Kv2/Kv4 gating modifier peptide with published functional validation in two independent smooth muscle tissue beds. In rat UBSM, 100 nM Stromatoxin-1 increases phasic contraction amplitude by ~20%, directly demonstrating the functional role of Kv2.1/Kv2.2 channels in regulating myogenic contractility [2]. In rat superior cerebellar arteries, Stromatoxin-1 reduces smooth muscle Kv currents by 61% (EC50 = 36 nM) and induces vasomotion, confirming functional Kv2.1-mediated vascular regulation [3]. These validated tissue-level effects reduce experimental risk for physiologists seeking a reliable Kv2/Kv4 pharmacological tool for smooth muscle research.

Dual Kv2/Kv4 Pharmacological Fingerprinting in Native Neurons Expressing Multiple Kv Subtypes

For electrophysiologists characterizing the molecular identity of native K⁺ currents in neurons that co-express Kv2.1, Kv2.2, and Kv4.2, Stromatoxin-1 provides a unique single-toxin solution that simultaneously inhibits all three targets at low nanomolar concentrations [1]. Its well-documented lack of activity against Kv1.1–Kv1.6, Kv3.4, Kv4.1, Kv4.3, Nav, and Cav channels [1][4] simplifies experimental interpretation by eliminating concerns about non-specific ion channel effects that complicate the use of broader-spectrum toxins such as HmTx1 . This selectivity profile is particularly valuable in neocortical pyramidal neurons, where Kv2.1 and Kv4.2 subunits are both prominently expressed and contribute to distinct aspects of action potential repolarization and firing pattern regulation [1].

Quote Request

Request a Quote for Stromatoxin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.